Hdac6-IN-32
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hdac6-IN-32 is a selective inhibitor of histone deacetylase 6 (HDAC6). Histone deacetylase 6 is an enzyme predominantly found in the cytoplasm and is responsible for the deacetylation of non-histone proteins, including α-tubulin in microtubules, the HSP90 chaperone, and cortactin . Inhibition of histone deacetylase 6 has shown efficacy in treating various diseases, including cancer, neurodegenerative diseases, heart failure, pain, fibrosis, and inflammatory diseases .
準備方法
The synthesis of Hdac6-IN-32 involves the preparation of benzohydroxamates, which selectively inhibit histone deacetylase 6. The synthetic route typically includes the following steps :
Formation of Benzohydroxamate Core: This involves the reaction of benzohydroxamic acid with appropriate reagents to form the core structure.
Functionalization: The core structure is then functionalized with various substituents to enhance selectivity and potency.
Purification: The final compound is purified using chromatographic techniques to obtain this compound in its pure form.
化学反応の分析
Hdac6-IN-32 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, which may have different biological activities.
Substitution: Various substituents can be introduced into the this compound molecule through substitution reactions, altering its properties and efficacy.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Hdac6-IN-32 has a wide range of scientific research applications, including:
Neurodegenerative Diseases: The compound has potential therapeutic applications in neurodegenerative diseases by promoting the acetylation of proteins involved in neuronal function and protection.
Pain and Inflammation: The compound has shown efficacy in reducing pain and inflammation by inhibiting histone deacetylase 6 activity.
作用機序
Hdac6-IN-32 exerts its effects by selectively inhibiting histone deacetylase 6. Histone deacetylase 6 primarily deacetylates non-histone proteins, including α-tubulin, HSP90, and cortactin . By inhibiting histone deacetylase 6, this compound promotes the acetylation of these proteins, leading to various biological effects. For example, the acetylation of α-tubulin enhances microtubule stability, while the acetylation of HSP90 affects its chaperone function . The inhibition of histone deacetylase 6 also impacts cellular processes such as gene expression, cell motility, immune response, and protein degradation .
類似化合物との比較
Hdac6-IN-32 is unique among histone deacetylase inhibitors due to its selectivity for histone deacetylase 6. Other similar compounds include:
ACY-1215 (Ricolinostat): Another selective histone deacetylase 6 inhibitor that has been investigated for its potential in treating multiple myeloma and other cancers.
ACY-241 (Citarinostat):
This compound stands out due to its specific chemical structure and the unique modifications that enhance its selectivity and potency compared to other histone deacetylase 6 inhibitors.
特性
分子式 |
C19H16N4O3 |
---|---|
分子量 |
348.4 g/mol |
IUPAC名 |
N-hydroxy-4-[(2-methyl-5-oxoimidazo[1,2-c]quinazolin-6-yl)methyl]benzamide |
InChI |
InChI=1S/C19H16N4O3/c1-12-10-23-17(20-12)15-4-2-3-5-16(15)22(19(23)25)11-13-6-8-14(9-7-13)18(24)21-26/h2-10,26H,11H2,1H3,(H,21,24) |
InChIキー |
DPXNXUZVFFGUOR-UHFFFAOYSA-N |
正規SMILES |
CC1=CN2C(=N1)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)C(=O)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。